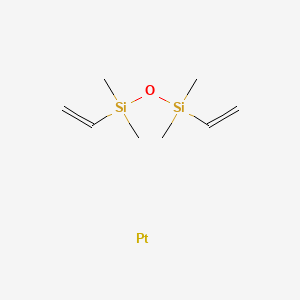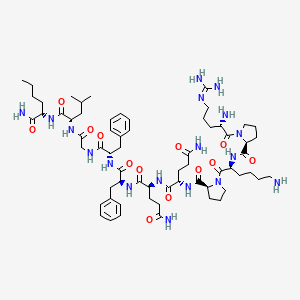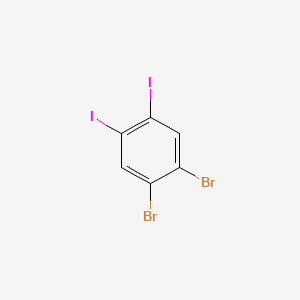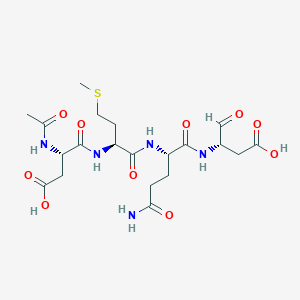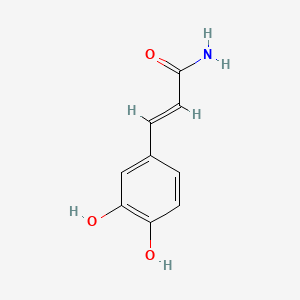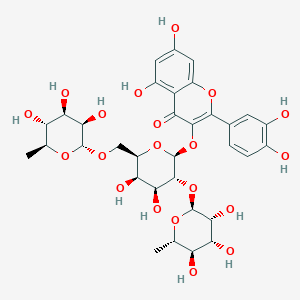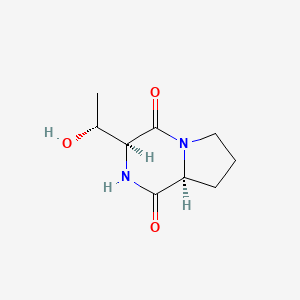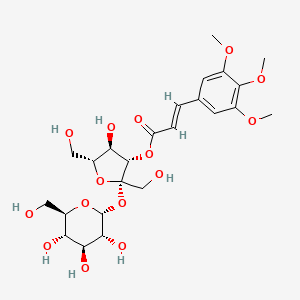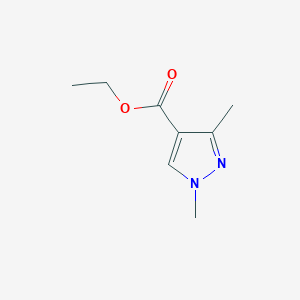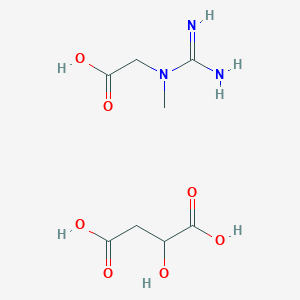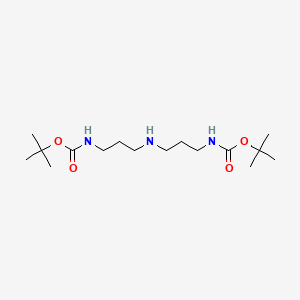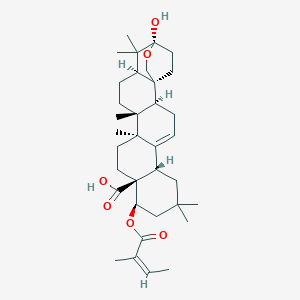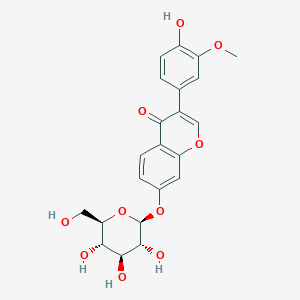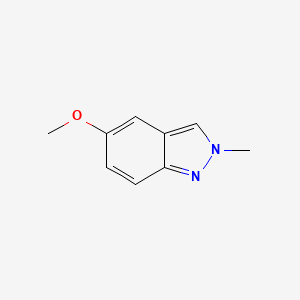
5-甲氧基-2-甲基-2H-吲唑
描述
5-Methoxy-2-methyl-2H-indazole is a heterocyclic compound with the molecular formula C9H10N2O It belongs to the indazole family, which is characterized by a fused benzene and pyrazole ring system
科学研究应用
5-Methoxy-2-methyl-2H-indazole has several applications in scientific research:
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Medicine
Anticancer Research: Studied for its potential cytotoxic effects against cancer cell lines.
Antimicrobial Agents: Explored for its antibacterial and antifungal properties.
Industry
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
Target of Action
It’s known that indazole derivatives, which 5-methoxy-2-methyl-2h-indazole is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study has shown that an indazol-3-ol derivative strongly inhibited the oxidation of arachidonic acid, a process catalyzed by 5-lipoxygenase . This suggests that 5-Methoxy-2-methyl-2H-indazole might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with indazole derivatives , it’s plausible that 5-Methoxy-2-methyl-2H-indazole could influence multiple pathways. For instance, the inhibition of the oxidation of arachidonic acid suggests a potential impact on the arachidonic acid metabolic pathway .
Result of Action
The inhibition of the oxidation of arachidonic acid suggests that it could potentially modulate inflammatory responses .
生化分析
Biochemical Properties
5-Methoxy-2-methyl-2H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This interaction suggests that 5-Methoxy-2-methyl-2H-indazole may have anti-inflammatory properties. Additionally, it has been shown to interact with cyclooxygenase-2 (COX-2), inhibiting the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis cartilage .
Cellular Effects
5-Methoxy-2-methyl-2H-indazole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with COX-2 and 5-lipoxygenase suggests that it may play a role in modulating inflammatory responses in cells. By inhibiting the production of inflammatory mediators such as PGE2 and TNF-α, 5-Methoxy-2-methyl-2H-indazole can potentially reduce inflammation and associated cellular damage . Furthermore, its effects on matrix metalloproteinase-13 (MMP-13) indicate a potential role in regulating extracellular matrix remodeling and tissue repair.
Molecular Mechanism
The molecular mechanism of 5-Methoxy-2-methyl-2H-indazole involves its binding interactions with specific enzymes and proteins. By inhibiting 5-lipoxygenase, it prevents the formation of pro-inflammatory leukotrienes from arachidonic acid . Additionally, its interaction with COX-2 leads to the inhibition of prostaglandin synthesis, further reducing inflammation . These binding interactions highlight the compound’s potential as an anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-2-methyl-2H-indazole have been observed to change over time. The compound’s stability and degradation are crucial factors in determining its long-term effects on cellular function. Studies have shown that 5-Methoxy-2-methyl-2H-indazole maintains its stability under controlled conditions, allowing for consistent results in in vitro and in vivo experiments . Long-term exposure to the compound has demonstrated sustained anti-inflammatory effects, with minimal degradation observed over extended periods.
Dosage Effects in Animal Models
The effects of 5-Methoxy-2-methyl-2H-indazole vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory activity without noticeable adverse effects . At higher doses, potential toxic effects may arise, including gastrointestinal disturbances and hepatotoxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
5-Methoxy-2-methyl-2H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes metabolic transformations, including hydroxylation and demethylation, which can affect its bioavailability and efficacy . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
Within cells and tissues, 5-Methoxy-2-methyl-2H-indazole is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity . Understanding the transport mechanisms is essential for predicting the compound’s distribution and potential therapeutic targets.
Subcellular Localization
The subcellular localization of 5-Methoxy-2-methyl-2H-indazole plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst. For 5-Methoxy-2-methyl-2H-indazole, the starting materials might include 5-methoxyphenylhydrazine and a suitable methyl ketone.
Reaction Conditions:
Catalyst: Acidic conditions, such as hydrochloric acid or sulfuric acid.
Solvent: Methanol or ethanol.
Temperature: Reflux conditions are often employed to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 5-Methoxy-2-methyl-2H-indazole would likely involve optimization of the Fischer indole synthesis for scale-up. This includes:
Continuous flow reactors: to maintain consistent reaction conditions.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
5-Methoxy-2-methyl-2H-indazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: 5-Methoxy-2-methylindazole-3-carboxylic acid.
Reduction: 5-Methoxy-2-methyl-2H-indazole-3-amine.
Substitution: 5-Methoxy-2-methyl-3-bromo-2H-indazole.
相似化合物的比较
Similar Compounds
2-Methyl-2H-indazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxyindazole: Similar structure but without the methyl group at the 2-position.
2-Methylindazole: Similar to 5-Methoxy-2-methyl-2H-indazole but without the methoxy group.
Uniqueness
5-Methoxy-2-methyl-2H-indazole is unique due to the presence of both the methoxy and methyl groups, which can influence its electronic properties and reactivity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
属性
IUPAC Name |
5-methoxy-2-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-7-5-8(12-2)3-4-9(7)10-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHPLDTVLLYJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454944 | |
| Record name | 5-Methoxy-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541539-88-2 | |
| Record name | 5-Methoxy-2-methyl-2H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541539-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


